Urea, N-(methyl-d3)-N-nitroso-

Molecular dosimetry DNA adductomics Carcinogen risk assessment

Urea, N-(methyl-d3)-N-nitroso- (CAS 68426-45-9), also referred to as d3-MNU or [D3]-methylnitrosourea, is a trideuteromethyl-labeled analog of the potent DNA-alkylating agent N-methyl-N-nitrosourea (MNU, CAS 684-93-5). It belongs to the N-nitrosourea class of direct-acting genotoxicants and carries a +3 Da mass shift conferred by three deuterium atoms at the N-methyl position.

Molecular Formula C2H5N3O2
Molecular Weight 106.1 g/mol
CAS No. 68426-45-9
Cat. No. B3193154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(methyl-d3)-N-nitroso-
CAS68426-45-9
Molecular FormulaC2H5N3O2
Molecular Weight106.1 g/mol
Structural Identifiers
SMILESCN(C(=O)N)N=O
InChIInChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)/i1D3
InChIKeyZRKWMRDKSOPRRS-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, N-(methyl-d3)-N-nitroso- (CAS 68426-45-9): A Deuterated N-Nitrosourea Stable Isotope Tracer for Molecular Dosimetry and Analytical Quantification


Urea, N-(methyl-d3)-N-nitroso- (CAS 68426-45-9), also referred to as d3-MNU or [D3]-methylnitrosourea, is a trideuteromethyl-labeled analog of the potent DNA-alkylating agent N-methyl-N-nitrosourea (MNU, CAS 684-93-5). It belongs to the N-nitrosourea class of direct-acting genotoxicants and carries a +3 Da mass shift conferred by three deuterium atoms at the N-methyl position [1]. This compound serves as a stable-isotope-labeled internal standard (SIL-IS) and mechanistic probe, enabling mass spectrometric discrimination between endogenous and exogenous sources of DNA methylation adducts—a capability fundamentally unavailable with unlabeled MNU [2].

Why Unlabeled N-Methyl-N-nitrosourea or Alternative Deuterated Nitrosamines Cannot Substitute for Urea, N-(methyl-d3)-N-nitroso- in Quantitative MS-Based Workflows


N-Nitrosourea compounds are not interchangeable in analytical or mechanistic studies. Unlabeled MNU (CAS 684-93-5) cannot distinguish exogenously administered methyl adducts from identical endogenous background lesions, a limitation that fundamentally precludes molecular dosimetry at low, environmentally relevant exposure levels [1]. Alternative deuterated nitrosamines such as N-nitrosodimethylamine-d6 (NDMA-d6) differ in chemical structure, alkylation specificity, and metabolic activation requirements—rendering them unsuitable as internal standards for MNU-specific DNA adduct quantification [2]. Even within deuterated MNU variants, the D5 isotopologue (e.g., N-Methyl-N-nitroso Urea-D5, MW 108.11) introduces unnecessary mass shift and a higher risk of chromatographic retention time divergence from the unlabeled analyte, while the methyl-d3 variant provides the minimally sufficient +3 Da shift for reliable MS resolution .

Quantitative Differentiation Evidence for Urea, N-(methyl-d3)-N-nitroso- (CAS 68426-45-9) Relative to Key Comparators


+3 Da Mass Shift Enables Separate Quantification of Exogenous vs. Endogenous DNA Methyl Adducts—A Capability Absent in Unlabeled MNU

Unlabeled N-methyl-N-nitrosourea (MNU, CAS 684-93-5) produces DNA methyl adducts (N7-methyl-G and O6-methyl-dG) that are chemically identical to those arising from endogenous S-adenosylmethionine-mediated methylation, making exogenous vs. endogenous adducts analytically indistinguishable. In contrast, Urea, N-(methyl-d3)-N-nitroso- ([D3]-MNU) transfers a trideuteromethyl group to DNA, generating adducts with a +3 Da mass shift detectable by LC-MS/MS. In human lymphoblastoid AHH1 cells exposed to [D3]-MNU at 0.0075–2.5 μM for 1 h, exogenous O6-methyl-dG adducts increased in a linear dose-dependent manner from 0.37 ± 0.18 to 66 ± 17 adducts/10^8 dG, while endogenous O6-methyl-dG remained nearly constant at 0.25 ± 0.14 adducts/10^8 dG across all exposure levels [1]. Unlabeled MNU cannot provide this discrimination at any concentration [1].

Molecular dosimetry DNA adductomics Carcinogen risk assessment

Retention of Full Mutagenic Activity: Tritiated Methyl Group Does Not Alter Biological Potency of MNU, Validating Its Use as a Surrogate Tracer

A critical concern for deuterated tracer compounds is whether isotopic substitution alters biological activity, potentially invalidating their use as surrogates. Elespuru (1978) directly compared the mutagenic activity of deuterated and non-deuterated methylnitrosourea (MNU) in an Escherichia coli WU 3610 (tyr⁻, leu⁻) reversion assay. Unlike nitrosamines such as dimethylnitrosamine, which exhibited reduced mutagenicity upon deuteration due to a kinetic isotope effect at the α-carbon C–H bond cleavage step during metabolic activation, the nitrosamide MNU—a direct-acting alkylator requiring no enzymatic activation—showed no reduction in mutagenic potency when deuterium was substituted at the methyl group [1]. This establishes that d3-MNU is biologically equivalent to unlabeled MNU as a DNA-methylating agent.

Genetic toxicology Mutagenesis Stable isotope tracer validation

Characteristic Hemoglobin:Urinary Adduct Ratio Distinguishes MNU-Mediated Methylation from SN2 Methylating Agents In Vivo

The d3-methyl label enables tracking of the methyl group transfer from MNU to biological macromolecules in vivo. Farmer et al. (1986) administered d3-N-methyl-N-nitrosourea intragastrically to female rats at 50 mg/kg and quantified d3-S-methylcysteine in hemoglobin and d3-N7-methylguanine (d3-7-MeG) in urine by GC-MS. The hemoglobin d3-S-methylcysteine to urinary d3-7-MeG ratio for d3-MNU was >9-fold lower than the corresponding ratio observed for the SN2 methylating agent d3-methylmethanesulfonate (d3-MMS) at the same 50 mg/kg dose [1]. This pronounced difference reflects the SN1 reaction mechanism of the methyldiazonium ion derived from MNU, which preferentially alkylates nucleic acid O-atoms over protein thiols, and provides a compound-specific dosimetric signature.

In vivo biomonitoring Protein adduct dosimetry Carcinogen exposure assessment

Methyl-d3 (+3 Da) Labeling Meets the Minimum Mass Shift Threshold for Reliable SIL-IS Quantification; D5 Variants Overshoot Without Analytical Benefit

Reliable isotope dilution mass spectrometry requires that the labeled internal standard differs from the unlabeled analyte by at least +3 mass units to avoid interference from the natural M+1 and M+2 isotope envelope of the analyte . Urea, N-(methyl-d3)-N-nitroso- (exact mass 106.057 Da) provides exactly this +3 Da shift (monoisotopic mass difference from unlabeled MNU = 3.018 Da) [1]. The D5 variant N-Methyl-N-nitroso Urea-D5 (MW 108.11 g/mol) introduces a +5 Da shift that exceeds the minimum threshold but introduces additional deuterium atoms at the urea moiety, increasing the potential for deuterium-associated chromatographic retention time shifts without providing additional analytical resolution [2]. Commercially, the methyl-d3 compound is available at 98 atom% D isotopic enrichment (Cambridge Isotope Laboratories, via BroadBio) , meeting the purity requirements specified in regulatory guidance for nitrosamine impurity quantification by LC-MS/MS .

Stable isotope labeled internal standard LC-MS/MS method validation Isotopic purity

Exogenous O6-Methyl-dG Adduct Threshold of ≥1.8/10^8 dG Correlates with Significant Mutation Induction—A Benchmark Established Specifically Using [D3]-MNU

Using [D3]-MNU in AHH1 human lymphoblastoid cells, Zelinkova et al. (2014) established that exogenous O6-methyl-dG adduct levels of ≥1.8 adducts/10^8 dG correlate with published mutation data showing statistically significant increases in point mutations in the same cell system [1]. This threshold was reached at [D3]-MNU exposure concentrations of ≥0.075 μM. The no-observed genotoxic effect level (NOGEL) was ~0.075 μM and the lowest observed genotoxic effect level (LOGEL) was ~0.1 μM [1]. This quantitative benchmark—linking adduct burden to mutagenic outcome—could not have been derived using unlabeled MNU, which cannot resolve exogenous from endogenous adduct contributions at these low concentrations.

Mutagenicity threshold DNA adduct benchmark Risk assessment

Single-Site Methyl-d3 Labeling Minimizes Deuterium/Hydrogen Exchange Artifacts Compared to Multi-Site Deuterated Nitrosamine Standards

A known limitation of deuterated internal standards is the potential for deuterium/hydrogen (D/H) exchange under protic solvent conditions or during sample preparation, which can compromise quantification accuracy [1]. Urea, N-(methyl-d3)-N-nitroso- confines deuterium labeling exclusively to the N-methyl group (three C–D bonds). In contrast, the N-Methyl-N-nitroso Urea-D5 variant carries deuterium at both the methyl and urea nitrogen positions, the latter of which bears exchangeable N–D bonds that are susceptible to D/H back-exchange in aqueous or protic environments [2]. The BroadBio/CIL product listing specifies the methyl-d3 MNU at 98 atom% D enrichment with controlled storage at −20°C to preserve isotopic integrity . This single-site labeling strategy reduces back-exchange risk relative to multi-site deuterated alternatives, supporting greater quantification robustness across diverse sample preparation conditions.

Isotopic fidelity Deuterium exchange stability Analytical method robustness

High-Impact Application Scenarios for Urea, N-(methyl-d3)-N-nitroso- (CAS 68426-45-9) Based on Quantitatively Established Differentiation


Low-Dose Molecular Dosimetry of DNA-Reactive Carcinogens for Threshold-Based Risk Assessment

As demonstrated by Zelinkova et al. (2014), [D3]-MNU is uniquely capable of distinguishing exogenous from endogenous DNA methyl adducts at exposure concentrations as low as 0.0075 μM, establishing a no-observed genotoxic effect level (NOGEL) of ~0.075 μM and a quantitative mutagenicity threshold of ≥1.8 O6-methyl-dG adducts/10^8 dG [1]. This application is directly relevant to regulatory toxicology programs evaluating threshold vs. linear dose-response models for DNA-reactive genotoxicants. Unlabeled MNU cannot support this application at any concentration, as endogenous adduct background obscures the exogenous signal.

Pharmaceutical Nitrosamine Impurity Quantification by Isotope Dilution LC-MS/MS Under FDA/EMA Guidelines

The +3 Da mass shift of methyl-d3 MNU meets the minimum ≥3 mass unit requirement for stable-isotope-labeled internal standards in quantitative LC-MS/MS . With 98 atom% D isotopic enrichment available from certified suppliers , this compound is suitable as an internal standard for quantifying MNU as a potential nitrosamine drug substance-related impurity (NDSRI) in pharmaceutical products, in accordance with FDA, EMA, and ICH M7 regulatory frameworks governing mutagenic impurity control.

In Vivo Mechanistic Dissection of DNA Alkylation Pathways Using Compound-Specific Hemoglobin:Urinary Adduct Ratios

Farmer et al. (1986) established that the hemoglobin S-methylcysteine to urinary N7-methylguanine adduct ratio for d3-MNU is >9-fold lower than that of the SN2 methylating agent d3-MMS at equivalent 50 mg/kg doses [2]. This compound-specific dosimetric signature enables researchers conducting in vivo biomonitoring studies to distinguish MNU-type (SN1) methylation from MMS-type (SN2) methylation, providing mechanistic insight into the nature of the methylating agent exposure. Unlabeled compounds cannot provide this mechanistic resolution due to the presence of endogenous background adducts.

Validation of DNA Repair Pathway Activity via Exogenous vs. Endogenous Adduct Fate Tracking

The ability of [D3]-MNU to generate exclusively exogenous adducts that are MS-distinguishable from endogenous lesions enables direct measurement of DNA repair kinetics on defined, exogenously introduced methyl damage. Researchers can pulse-label cells with [D3]-MNU and then monitor the time-dependent removal of d3-labeled adducts (e.g., O6-methyl-dG and N7-methyl-G) by LC-MS/MS, without confounding from the constant endogenous adduct background [1]. This capability is essential for studies probing the functional activity of direct repair enzymes such as O6-methylguanine-DNA methyltransferase (MGMT) and base excision repair (BER) pathways, where unlabeled MNU cannot provide separate exogenous adduct kinetics.

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